molecular formula C16H22N2O4 B2409415 Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate CAS No. 866017-99-4

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate

Cat. No. B2409415
M. Wt: 306.362
InChI Key: ZJIRHQUROUKCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate, commonly known as EAI, is a chemical compound with potential applications in scientific research. This compound is a derivative of the natural amino acid glutamine and has been studied for its potential as an inhibitor of certain enzymes and proteins.

Scientific Research Applications

Quantitative Bioanalytical Method Development

  • Establishment of a Bioanalytical Method : A study by Nemani, Shard, and Sengupta (2018) focused on developing a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule similar to Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate, highlighting its potent acetylcholinesterase inhibition property. This method followed the USFDA bioanalytical guideline and included in vitro metabolite identification (Nemani et al., 2018).

Synthesis and Characterization of Derivatives

  • Efficient Reagent for Novel Derivatives Synthesis : El‐Faham et al. (2013) utilized OxymaPure/DIC as an additive in the carbodiimide approach for synthesizing a novel series of α-ketoamide derivatives related to Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate. This method showed superiority in purity and yield compared to other approaches (El‐Faham et al., 2013).

Biotransformation and Stability Studies

  • Biotransformation in Cell Cultures : A study by Barrosaf et al. (1992) explored the biotransformation of a similar synthetic substrate by cell suspension cultures, finding selective oxidizing processes that could be valuable for producing new chemical compounds (Barrosaf et al., 1992).

properties

IUPAC Name

ethyl 2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-22-16(21)14(17-11(4)19)15(20)18-13-8-6-12(7-9-13)10(2)3/h6-10,14H,5H2,1-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIRHQUROUKCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate

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